molecular formula C13H11FO2 B2651125 4-[(2-Fluorophenyl)methoxy]phenol CAS No. 1094247-88-7

4-[(2-Fluorophenyl)methoxy]phenol

Cat. No.: B2651125
CAS No.: 1094247-88-7
M. Wt: 218.227
InChI Key: BBMCDKQTDNUFBU-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenyl)methoxy]phenol is an organic compound with the molecular formula C13H11FO2 It is characterized by a phenol group substituted with a 2-fluorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Fluorophenyl)methoxy]phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-hydroxyphenol with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Fluorophenyl)methoxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-[(2-Fluorophenyl)methoxy]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenyl)methoxy]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Fluoro-2-methylphenol
  • 2-Fluoro-4-methylphenol
  • 4-Fluoro-2-methoxyphenol

Comparison: 4-[(2-Fluorophenyl)methoxy]phenol is unique due to the presence of both a fluorine atom and a methoxy group on the phenol ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the fluorine atom enhances the compound’s stability and reactivity, while the methoxy group increases its solubility in organic solvents .

Properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMCDKQTDNUFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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